
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19BrO It is a derivative of tetrahydrofuran, a five-membered ring ether, with a brominated butyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran typically involves the bromination of a suitable precursor, followed by cyclization to form the tetrahydrofuran ring. One common method involves the reaction of 3,3-dimethylbutyl bromide with tetrahydrofuran in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is typically carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized tetrahydrofuran derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, which can further modify its chemical properties.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon, which may have different reactivity and applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-functionalized tetrahydrofuran derivatives, while oxidation reactions can produce hydroxyl or carbonyl-functionalized compounds.
科学研究应用
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals, such as surfactants, lubricants, and polymers.
作用机制
The mechanism of action of 2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The bromine atom can serve as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran: Similar in structure but with a chlorine atom instead of bromine. It may have different reactivity and applications due to the different halogen atom.
2-(4-Methyl-3,3-dimethylbutyl)tetrahydrofuran: Lacks the halogen atom, which can significantly alter its chemical properties and reactivity.
2-(4-Bromo-3,3-dimethylpentyl)tetrahydrofuran: Has an additional carbon atom in the side chain, which can affect its steric and electronic properties.
Uniqueness
2-(4-Bromo-3,3-dimethylbutyl)tetrahydrofuran is unique due to the presence of the bromine atom, which provides a reactive site for further chemical modifications. This makes it a versatile building block for the synthesis of various functionalized compounds, particularly in the fields of pharmaceuticals and agrochemicals.
属性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
2-(4-bromo-3,3-dimethylbutyl)oxolane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3 |
InChI 键 |
FGPDUWPDBXVCAP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC1CCCO1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
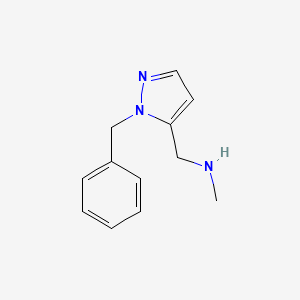
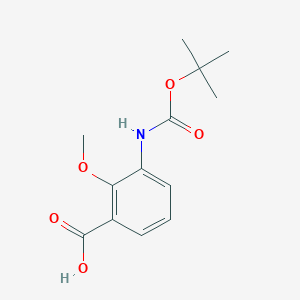
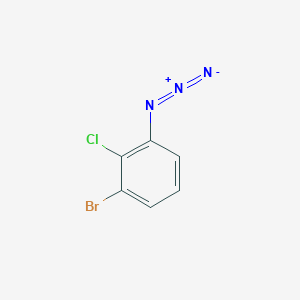
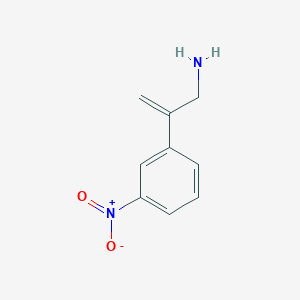
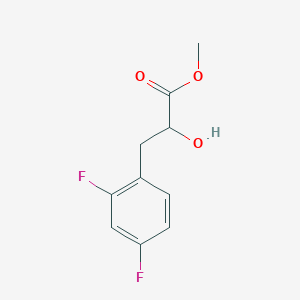
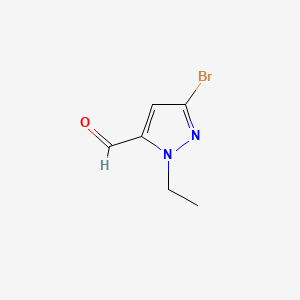
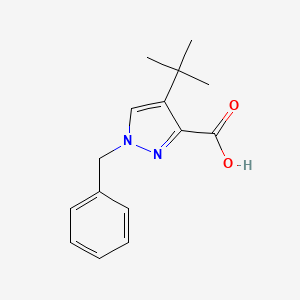
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
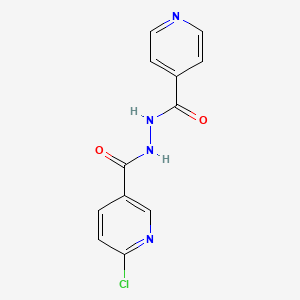

![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
